molecular formula C15H13NO3 B1471419 3-(1-Naphthyl)-5-oxoproline CAS No. 1219187-92-4

3-(1-Naphthyl)-5-oxoproline

Cat. No.: B1471419
CAS No.: 1219187-92-4
M. Wt: 255.27 g/mol
InChI Key: WIQCBRQMOCDQAY-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-5-oxoproline is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . The structure of this compound includes a naphthalene ring fused to a proline derivative, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-5-oxoproline typically involves the reaction of 1-naphthylamine with a suitable proline derivative under specific conditions. One common method is the condensation reaction between 1-naphthylamine and 5-oxoproline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-5-oxoproline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydroxyl derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Naphthyl)-5-oxoproline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a naphthalene ring and a proline derivative makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-naphthalen-1-yl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-13-8-12(14(16-13)15(18)19)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQCBRQMOCDQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Naphthyl)-5-oxoproline
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3-(1-Naphthyl)-5-oxoproline
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Reactant of Route 4
3-(1-Naphthyl)-5-oxoproline
Reactant of Route 5
3-(1-Naphthyl)-5-oxoproline
Reactant of Route 6
3-(1-Naphthyl)-5-oxoproline

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